Tirofiban-d9 Hydrochloride
Description
Significance of Deuteration in Chemical and Biological Investigations
Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), is a key strategy in stable isotope labeling. clearsynth.com This seemingly minor change can have significant impacts on a molecule's properties and is a valuable tool for researchers. clearsynth.comunam.mx
Fundamental Principles of Stable Isotope Incorporation
The core principle of stable isotope labeling lies in the ability to distinguish between the labeled and unlabeled molecules using analytical techniques like mass spectrometry. nih.gov Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are chemically identical to their more abundant counterparts but possess a greater mass due to the presence of extra neutrons. metsol.comnih.gov This mass difference allows scientists to track the fate of labeled compounds within complex biological environments. metsol.com
Incorporation of stable isotopes can be achieved through chemical synthesis or by growing microorganisms in a medium enriched with a deuterated source, such as heavy water (D₂O). thalesnano.comansto.gov.au In chemical synthesis, deuterated reagents are used to introduce deuterium at specific positions within a molecule. clearsynth.com
Applications of Deuterium Labeling in Investigational Studies
The applications of deuterium labeling in scientific research are extensive and varied. In pharmaceutical research, deuterated compounds are instrumental in:
Elucidating Reaction Mechanisms: By tracking the position of deuterium atoms throughout a chemical reaction, researchers can gain detailed insights into the reaction's pathway. clearsynth.comthalesnano.com
Investigating Pharmacokinetic Properties: Deuterium-labeled molecules allow for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME), providing a clearer understanding of its behavior in the body. thalesnano.comclearsynth.com The use of deuterium can sometimes lead to improved metabolic stability of a drug. clearsynth.com
Serving as Internal Standards: In mass spectrometry, deuterated compounds are used as internal standards to enhance the accuracy and reliability of quantitative measurements. thalesnano.com
Determining Chemical Structures: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling is a valuable tool for elucidating molecular structures. thalesnano.com
Studying Biological Processes: Isotope labeling with deuterium helps in the investigation of protein folding, ligand-receptor interactions, and the movement of molecules within living organisms. clearsynth.com
Overview of Deuterated Glycoprotein (B1211001) IIb/IIIa Receptor Antagonists
Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonists are a class of antiplatelet agents that prevent platelet aggregation by blocking the GP IIb/IIIa receptors on the surface of platelets. nih.govnih.gov This action inhibits the binding of fibrinogen, a key step in the formation of blood clots. nih.gov Currently available GP IIb/IIIa inhibitors include tirofiban (B1683177) and eptifibatide. nih.gov
The deuteration of GP IIb/IIIa receptor antagonists, such as in the case of Tirofiban-d9 Hydrochloride, is primarily for their use as internal standards in pharmacokinetic studies. jacc.org By using a deuterated version of the drug, researchers can accurately quantify the concentration of the non-deuterated drug in biological samples. This is a critical aspect of drug development, helping to establish the relationship between the drug's concentration and its therapeutic effect.
| Feature | Description |
| Technique | Stable Isotope Labeling |
| Isotope | Deuterium (²H) |
| Process | Deuteration |
| Parent Compound Class | Glycoprotein IIb/IIIa Receptor Antagonists |
| Example Labeled Compound | This compound |
| Primary Application | Internal Standard in Pharmacokinetic Studies |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-MDIJXIJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662209 | |
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331911-68-2 | |
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tirofiban D9 Hydrochloride
Precursor Selection and Initial Synthetic Routes
Initial synthetic routes typically focus on preparing key intermediates. One such critical intermediate is N-(butylsulfonyl)-L-tyrosine, which is synthesized from L-tyrosine through processes like silylation, sulfonylation with butylsulfonyl chloride, and subsequent deprotection. cjph.com.cn Another key precursor is a derivative of 4-(4-pyridyl)butanol, which is later used to form the ether linkage with the phenolic hydroxyl group of the tyrosine derivative. drugfuture.com A common route involves the condensation of N-(butylsulfonyl)-L-tyrosine with 4-(4-chlorobutyl)pyridine (B1588572) hydrochloride, followed by catalytic hydrogenation of the pyridine (B92270) ring to the piperidine (B6355638) ring and final salt formation to yield Tirofiban (B1683177) Hydrochloride. cjph.com.cn Alternative strategies may involve different protecting groups and coupling agents to optimize yield and purity. drugfuture.comgoogle.com
The synthesis of the deuterated version, Tirofiban-d9 Hydrochloride, follows these established routes but incorporates a deuterated precursor. The most logical and direct approach is the use of deuterated n-butylsulfonyl chloride (butyl-d9-sulfonyl chloride) during the sulfonylation step of L-tyrosine. This ensures the stable incorporation of the nine deuterium (B1214612) atoms onto the butyl chain of the final molecule.
Table 1: Key Precursors and Intermediates in Tirofiban Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| L-Tyrosine | Chiral starting material | smolecule.comcjph.com.cn |
| N-(Butylsulfonyl)-L-tyrosine | Key intermediate containing the sulfonamide linkage | cjph.com.cn |
| 4-(4-Chlorobutyl)pyridine hydrochloride | Precursor for the piperidinyl-butoxy side chain | cjph.com.cn |
| N-Butylsulfonyl-O-4-(4'-pyridyl)-butyl-L-tyrosine | Intermediate before hydrogenation | google.com |
Deuteration Methodologies in this compound Synthesis
The introduction of deuterium into the Tirofiban structure is a critical step that defines the isotopic variant. researchgate.net This can be achieved through various methods, primarily by using a deuterated building block or by exchanging hydrogens for deuterium on the non-labeled molecule.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H/D) exchange is a fundamental process where a hydrogen atom in a molecule is swapped for a deuterium atom, typically from a deuterium-rich source like deuterium oxide (D₂O). mdpi.com While H/D exchange can be used for deuteration, its application must be carefully controlled to achieve labeling at specific, non-labile sites. Studies on Tirofiban have utilized on-line H/D exchange coupled with mass spectrometry to help characterize its photochemical degradation products, demonstrating that exchange can occur on the molecule. researchgate.netrsc.orgrsc.org
Late-stage isotopic exchange refers to the introduction of isotopes into a complex molecule, such as a drug, in the final stages of its synthesis. nih.gov This approach is highly valuable as it allows for the deuteration of the final compound without the need for a complete de novo synthesis starting from labeled precursors. nih.gov For a molecule like Tirofiban, this could theoretically involve a catalyzed exchange reaction where specific C-H bonds are targeted for deuteration. While specific literature on the late-stage H/D exchange of Tirofiban to produce the d9 variant is not prominent, general methods exist for the isotopic exchange of various functional groups found in drug compounds. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates. This technique can be applied to deuteration reactions, potentially reducing reaction times and improving the efficiency of deuterium incorporation. Microwave irradiation can enhance the rate of H/D exchange reactions or the synthesis of deuterated precursors. For instance, the quaternization and metathesis steps in certain syntheses can be significantly expedited using microwave reactors. google.com This approach could be used to accelerate the synthesis of a deuterated precursor for Tirofiban-d9 or to facilitate a late-stage exchange reaction.
Late-Stage Isotopic Exchange Techniques
Reductive Deuteration and Halogen-Deuterium Exchange
A more controlled and common method for preparing specifically labeled compounds like Tirofiban-d9 involves the synthesis of a deuterated building block. Reductive deuteration and halogen-deuterium exchange are robust methods for this purpose.
Reductive Deuteration : This method involves the reduction of a functional group using a deuterium source. For example, the reductive deuteration of nitriles using reagents like sodium and deuterated ethanol (B145695) (EtOD-d1) can yield α,α-dideuterio amines. nih.gov Similarly, acyl chlorides can be reduced to α,α-dideuterio alcohols using samarium(II) iodide and D₂O. mdpi.com This strategy could be employed to synthesize deuterated butyl alcohol or butyl amine, which would then be converted into the required butyl-d9-sulfonyl chloride.
Halogen-Deuterium Exchange : This process involves the replacement of a halogen atom (e.g., bromine or iodine) with a deuterium atom. This is a common strategy for introducing deuterium into aliphatic or aromatic systems.
For Tirofiban-d9, where the deuterium atoms are on the butyl group, the most practical synthetic route involves preparing butyl-d9 bromide or a similar precursor. This could be achieved by reducing a carboxylic acid derivative with a deuterium-donating reducing agent, followed by conversion to the halide. This deuterated butyl precursor would then be used to synthesize butyl-d9-sulfonyl chloride, the key reagent for the sulfonylation of the L-tyrosine derivative.
Advanced Synthetic Techniques for Isotope Labeling
The field of isotopic labeling is continuously evolving, with advanced techniques offering greater precision and efficiency. nih.gov For the synthesis of complex deuterated molecules like Tirofiban-d9, a key advanced strategy is the use of pre-synthesized, deuterium-enriched building blocks.
This "building block" approach avoids the potential for unwanted side reactions or incomplete exchange that can occur with late-stage deuteration of a large, multifunctional molecule. The synthesis of a high-purity, fully deuterated butyl-d9 fragment ensures that the final Tirofiban-d9 product has the precise number and location of deuterium atoms required. This method provides high isotopic purity, which is critical for its intended use in pharmacokinetic studies where the mass difference is used for quantification. chemsrc.comchemsrc.com
Techniques such as Stereo-Array Isotope Labeling (SAIL) and the use of labeled amino acids in biosynthetic systems (e.g., SILAC for proteins) highlight the trend towards precise, site-specific labeling in modern chemical and biological sciences. nih.govunl.ptsigmaaldrich.com While biosynthetic methods are not directly applicable to a synthetic molecule like Tirofiban, the underlying principle of using specifically labeled precursors is the cornerstone of its efficient and accurate synthesis.
Table 2: Summary of Deuteration Methodologies
| Methodology | Description | Applicability to Tirofiban-d9 |
|---|---|---|
| Hydrogen-Deuterium Exchange | Swapping H for D atoms, often catalyzed. | Used for characterization; less controlled for specific synthesis. researchgate.netrsc.org |
| Late-Stage Isotopic Exchange | Introducing D atoms near the end of the synthesis. | A potential but complex route requiring specific catalyst development. nih.gov |
| Microwave-Assisted Deuteration | Using microwave energy to accelerate deuteration reactions. | Can improve efficiency of H/D exchange or precursor synthesis. |
| Reductive Deuteration | Reducing a functional group with a deuterium source. | A robust method to create deuterated precursors like butyl-d9 alcohol. nih.govmdpi.com |
| Building Block Synthesis | Synthesizing a deuterated fragment (e.g., butyl-d9-sulfonyl chloride) for incorporation. | The most practical and precise method for ensuring high isotopic purity. |
Flow Chemistry Applications in Deuterium Labeling
The synthesis of deuterated molecules like Tirofiban-d9 can be significantly enhanced through the use of flow chemistry. ansto.gov.aux-chemrx.com This modern technique, as opposed to traditional batch synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. x-chemrx.comchemrxiv.org
Flow chemistry offers several advantages for deuterium labeling:
Precise Control: Continuous flow reactors allow for superior control over reaction parameters such as temperature, pressure, and reaction time. This precision can minimize decomposition of sensitive functional groups, which might occur under the high temperatures often required for deuteration. ansto.gov.au
Enhanced Safety: When using reagents like deuterium gas (D₂), flow systems improve safety by generating and using only small amounts of the gas on-demand, thereby avoiding the risks associated with handling large volumes of flammable gas. nih.gov
Improved Efficiency and Scalability: Flow chemistry can increase production capacity and efficiency. ansto.gov.au Processes can be readily scaled up for multigram synthesis by extending the operation time, which is a significant advantage over the labor-intensive and scale-limited nature of batch reactions. ansto.gov.auchemrxiv.org
For complex pharmaceutical compounds, a continuous flow Raney nickel-catalyzed hydrogen isotope exchange (HIE) process has proven effective for labeling various nitrogen-containing heterocycles. chemrxiv.org This demonstrates the potential of flow chemistry to be adapted for the late-stage deuteration of intricate molecules. x-chemrx.com
Regioselectivity and Atom Economy Considerations
Regioselectivity , the ability to control the exact location of deuterium incorporation, is a critical aspect of synthesizing compounds like Tirofiban-d9, where labeling is confined to a specific part of the molecule. acs.orgnih.gov Modern synthetic methods have moved away from multi-step classical transformations, which often require pre-functionalized starting materials and suffer from poor atom economy. snnu.edu.cn
A preferred modern strategy is late-stage functionalization (LSF) via direct hydrogen isotope exchange (HIE). x-chemrx.comsnnu.edu.cnacs.org This approach allows for the direct replacement of specific C-H bonds with C-D bonds on an already assembled molecular scaffold. snnu.edu.cnacs.org This is often achieved using transition-metal catalysts, with iridium-based catalysts being particularly effective for directing the exchange to specific positions on a molecule. acs.orgsnnu.edu.cn This method avoids developing a new multi-step synthesis, making it more efficient. acs.org
Atom economy refers to the efficiency of a chemical process in terms of how many atoms from the reagents are incorporated into the final product. In deuterium labeling, this means maximizing the transfer of deuterium from its source to the target molecule. nih.govorganic-chemistry.org
Deuterium Source: Cost-effective and low-toxicity deuterium sources like heavy water (D₂O) are generally preferred. nih.govsnnu.edu.cn
Efficient Methods: Techniques like single electron transfer (SET) reductive deuteration have been developed to achieve high deuterium atom economy, with some processes reporting up to 49% efficiency. organic-chemistry.orgacs.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another mild and highly effective method for selectively incorporating deuterium from D₂O into certain molecular structures. nih.gov
For Tirofiban-d9, these principles would be applied to selectively and efficiently deuterate the nine positions on the n-butylsulfonyl side chain.
Purification and Characterization of Deuterated Analogs
After synthesis, the deuterated compound must be purified and its structure, including the location and extent of deuterium incorporation, must be rigorously confirmed. rsc.orgiastate.edu
Purification: Purification of deuterated analogs like Tirofiban-d9 typically involves standard chromatographic techniques. Preparative column liquid chromatography is a common method used to separate the desired compound from impurities and unreacted starting materials. oup.com Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are also employed to achieve a high degree of purity. researchgate.netscielo.org.co
Characterization: A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the final product. rsc.orgiastate.edu Conventional methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools, though they present unique challenges and advantages when analyzing deuterated compounds. brightspec.com
| Analytical Technique | Purpose in Characterizing this compound |
| Mass Spectrometry (MS) | Confirms the successful incorporation of deuterium by detecting the increase in molecular weight. It is used to quantify the isotopic enrichment (the percentage of molecules that contain the desired number of deuterium atoms) and to identify different isotopologues (molecules that differ only in their isotopic composition). rsc.orgepj-conferences.org High-resolution mass spectrometry (HR-MS) provides highly accurate mass data. rsc.orggoogle.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and confirms the specific sites of deuteration. rsc.org ¹H NMR (Proton NMR) shows a decrease or disappearance of signals at positions where hydrogen has been replaced by deuterium. epj-conferences.org ²H NMR (Deuterium NMR) can directly detect the deuterium nuclei, confirming their presence and location. epj-conferences.orgacs.org ¹³C NMR can also be used, as the presence of a neighboring deuterium atom causes a small, measurable shift in the carbon signal, which can be used for site-specific quantification. nih.gov |
This dual-method approach of MS and NMR allows for comprehensive evaluation, ensuring both the structural integrity of the Tirofiban molecule and the precise level and location of deuterium labeling. rsc.org
Analytical and Spectroscopic Characterization of Tirofiban D9 Hydrochloride
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization and quantification of Tirofiban-d9 Hydrochloride. Its high sensitivity and specificity allow for precise measurements in complex biological matrices.
Quantitative Analysis Using Isotopic Internal Standards
This compound is frequently employed as an internal standard for the quantitative analysis of Tirofiban (B1683177) in biological samples such as plasma and serum. veeprho.comveeprho.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. This is because the deuterated analog shares nearly identical physicochemical properties with the unlabeled drug, causing them to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. veeprho.comveeprho.com This co-elution and similar ionization behavior allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Tirofiban.
A known amount of this compound is added to the biological sample before extraction. The ratio of the mass spectrometric response of the analyte (Tirofiban) to that of the internal standard (this compound) is then used to construct a calibration curve and determine the concentration of Tirofiban in the unknown sample. nih.gov This method has been successfully used to support pharmacokinetic studies and therapeutic drug monitoring. veeprho.comveeprho.com
Table 1: Mass Spectrometric Data for Tirofiban and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Tirofiban | C₂₂H₃₆N₂O₅S | 440.2345 |
| This compound | C₂₂H₂₈D₉ClN₂O₅S | 485.2677 |
This interactive table provides key mass spectrometric data for both Tirofiban and its deuterated analog. The difference in monoisotopic mass is utilized for their distinct detection in mass spectrometry.
Application in Metabolomics and Proteomics Research
Stable isotope labeling, including the use of deuterated compounds like this compound, is a powerful technique in metabolomics and proteomics research. medchemexpress.comthno.org In metabolomics, deuterated standards can be used to accurately quantify endogenous metabolites and to trace metabolic pathways. While direct applications of this compound in broad metabolomics studies are not extensively documented, the principles of its use as an internal standard are fundamental to the field. veeprho.commedchemexpress.com
In proteomics, stable isotope-labeled peptides are used as internal standards for the precise quantification of proteins in complex biological samples. Although this compound is not directly used to quantify proteins, the analytical workflows and principles are analogous. The accurate quantification of proteins and metabolites is crucial for identifying biomarkers of disease and for understanding the mechanisms of drug action. thno.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including this compound. nih.gov
Detailed Structural Characterization of Deuterated Compounds
NMR spectroscopy is used to confirm the identity and purity of this compound. The substitution of hydrogen with deuterium (B1214612) atoms at specific positions in the molecule results in distinct changes in the NMR spectrum. chemsrc.com Specifically, the signals corresponding to the protons on the butyl group disappear in the ¹H NMR spectrum, confirming the location of the deuterium labeling. Furthermore, ¹³C NMR can be used to verify the carbon skeleton of the molecule. High-resolution mass spectrometry and NMR are often used together to definitively determine the structure of impurities and degradation products. google.com
Ligand-Protein Interaction Studies via Deuterium NMR
While not specifically detailed for Tirofiban-d9 in the available literature, deuterium NMR is a valuable technique for studying ligand-protein interactions. nih.gov The changes in the deuterium NMR signal upon binding of a deuterated ligand to its protein target can provide information about the binding event and the environment of the ligand in the binding pocket. researchgate.net For instance, the interaction of Tirofiban, which mimics the Arg-Gly-Asp tripeptide sequence, with the glycoprotein (B1211001) IIb/IIIa receptor could potentially be studied using this method. umich.edu
Chromatographic Methodologies
Chromatographic techniques are essential for the separation and purification of Tirofiban and its deuterated analog from complex mixtures and for their quantitative analysis. evitachem.com
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the determination of Tirofiban in various matrices. researchgate.netresearchgate.net These methods typically utilize a C18 or C8 stationary phase and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). researchgate.netscielo.org.coresearchgate.net Detection is often performed using a photodiode array (PDA) detector at wavelengths of 226 nm or 274 nm. researchgate.netscielo.org.coresearchgate.net
For the specific separation of Tirofiban isomers, chiral chromatography has been employed. google.com One method utilizes an ovomucin chiral chromatographic column with a mobile phase of trifluoroacetic acid in water and an organic modifier such as methanol, ethanol (B145695), isopropanol, or acetonitrile. google.com This allows for the separation and quantification of the D-configuration enantiomer from the active L-configuration. google.com
Table 2: Exemplary Chromatographic Conditions for Tirofiban Analysis
| Parameter | Method 1 (RP-HPLC) | Method 2 (Chiral HPLC) |
| Column | Develosil C8 (4.6 x 250 mm), 5µm | Ovomucin chiral column |
| Mobile Phase | 1-Octane sulfonic acid Buffer (pH 3.0): Acetonitrile (55:45) | Water (with trifluoroacetic acid) and an organic modifier |
| Flow Rate | 1.0 ml/min | Not specified |
| Detection | 277 nm | Not specified |
This interactive table summarizes typical chromatographic conditions used for the analysis of Tirofiban, showcasing the different requirements for achiral and chiral separations.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying Tirofiban and its deuterated analogue. Various reversed-phase (RP-HPLC) methods have been developed and validated for this purpose, demonstrating simplicity, rapidity, and precision. ijpcbs.com
Research findings detail specific chromatographic conditions for the analysis of Tirofiban, which are applicable to its deuterated form. One validated method employs a Develosil C8 column with a mobile phase consisting of a 1-octane sulfonic acid buffer (pH 3.0) and acetonitrile in a 55:45 v/v ratio. ijpcbs.com Detection is typically carried out using a UV-visible detector at a wavelength of 277 nm. ijpcbs.com Another established method utilizes an RP-18 column with a gradient elution of 0.1% triethylamine (B128534) (pH 5.5) and acetonitrile, which is effective for separating Tirofiban from its synthetic impurities. scielo.org.coscielo.org.co
These HPLC methods are crucial for routine quality control, allowing for the quantitative determination of Tirofiban Hydrochloride in bulk and pharmaceutical forms. ijpcbs.com The retention time for Tirofiban in these systems is typically short, often around 4 to 9 minutes, allowing for rapid analysis. ijpcbs.comscholarsresearchlibrary.compharmatutor.org
Table 1: Representative HPLC Conditions for Tirofiban Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Develosil C8 (250mm x 4.6mm; 5µm) ijpcbs.com | RP-18 (250 mm x 4.6 mm; 5 µm) scielo.org.coscielo.org.co | BDS Hypersil C18 (250 mm x 4.6 mm, 5 μm) pharmatutor.org |
| Mobile Phase | 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile (55:45 v/v) ijpcbs.com | Triethylamine 0.1% (pH 5.5) and Acetonitrile (Gradient) scielo.org.coscielo.org.co | Buffer and Acetonitrile (80:20 v/v) pharmatutor.org |
| Flow Rate | 1 mL/min ijpcbs.com | 1 mL/min scielo.org.coscielo.org.co | 1.5 mL/min pharmatutor.org |
| Detection | UV at 277 nm ijpcbs.com | PDA Detector scielo.org.coscielo.org.co | UV at 274 nm pharmatutor.org |
| Injection Volume | 20 µL ijpcbs.com | Not Specified | Not Specified |
| Run Time | 10 min ijpcbs.com | Not Specified | Not Specified |
| Retention Time | 4.943 min ijpcbs.com | Not Specified | 9.124 min pharmatutor.org |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive alternative for the estimation of Tirofiban. scholarsresearchlibrary.com This technique provides a reliable method for quantification and is validated according to ICH guidelines. scholarsresearchlibrary.com
For the analysis of Tirofiban, a typical HPTLC method involves applying the sample to a precoated silica (B1680970) gel 60F254 plate. scholarsresearchlibrary.com The separation is achieved using a mobile phase consisting of hexane, methanol, and acetic acid in a 5:3.5:0.5 (v/v/v) ratio. scholarsresearchlibrary.com Following development, the drug can be quantified by densitometric scanning, with Tirofiban exhibiting a retention factor (Rf) of 0.46 under these conditions. scholarsresearchlibrary.com The method has demonstrated linearity in the concentration range of 3-18 ng/spot. scholarsresearchlibrary.com While specific studies on this compound using HPTLC are not prevalent, the methodology developed for Tirofiban is directly applicable for its characterization.
Table 2: HPTLC Method Parameters for Tirofiban
| Parameter | Description |
|---|---|
| Stationary Phase | Precoated silica gel 60F254 plate scholarsresearchlibrary.com |
| Mobile Phase | Hexane: Methanol: Acetic Acid (5:3.5:0.5 % v/v/v) scholarsresearchlibrary.com |
| Retention Factor (Rf) | 0.46 scholarsresearchlibrary.com |
| Linear Range | 3-18 ng/spot scholarsresearchlibrary.com |
| Limit of Detection (LOD) | 1 ng/spot scholarsresearchlibrary.com |
| Limit of Quantification (LOQ) | 3 ng/spot scholarsresearchlibrary.com |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Techniques
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the determination of Tirofiban in complex matrices, such as human plasma. nih.govnih.gov The use of this compound as a stable isotope-labeled internal standard is particularly advantageous in LC-MS/MS analysis. veeprho.com This improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. veeprho.comchemsrc.com
In a typical LC-MS/MS method, the drug is first isolated from the biological matrix, often through liquid-liquid or solid-phase extraction. nih.govnih.gov One method involves derivatization to its N-trifluoroacetyl derivative before analysis. nih.gov The separation is performed via HPLC, followed by detection with a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This mode provides excellent sensitivity and selectivity. nih.gov Atmospheric pressure chemical ionization (APCI) in the negative ion mode has been successfully used for the analysis of the derivatized Tirofiban. nih.gov Such methods can achieve a lower quantifiable limit of 0.4 ng/mL in human plasma. nih.gov The development of these assays is crucial for pharmacokinetic studies and therapeutic drug monitoring. veeprho.comnih.gov
Table 3: LC-MS/MS Methodological Approaches for Tirofiban
| Parameter | Description |
|---|---|
| Internal Standard | Tirofiban-d9 veeprho.com or a structural analog nih.gov |
| Sample Preparation | Liquid extraction nih.gov or automated solid-phase extraction nih.gov |
| Derivatization | Conversion to N-trifluoroacetyl derivative nih.gov |
| Ionization Mode | Atmospheric pressure negative chemical ionization nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Linear Range | 2-200 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL nih.gov to 2 ng/mL nih.gov |
Validation Parameters for Analytical Methods
The analytical methods developed for this compound are subject to rigorous validation to ensure their reliability, as stipulated by the International Conference on Harmonization (ICH) guidelines. scielo.org.coscholarsresearchlibrary.comnih.gov Validation confirms that the analytical procedure is suitable for its intended purpose.
Key validation parameters systematically studied include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. scielo.org.co Methods have been shown to be selective without interference from excipients or degradation products under stress conditions. scielo.org.coscielo.org.co
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For HPLC, linearity has been established in ranges such as 100-500 µg/mL with a correlation coefficient (r) of 0.999. ijpcbs.com For HPTLC, a linear range of 600-1400 ng/ml has been reported. scholarsresearchlibrary.com
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, with results for Tirofiban methods showing high accuracy. scielo.org.coscielo.org.co
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (%RSD) values typically being very low (e.g., <1%). ijpcbs.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For HPLC, LOD and LOQ have been reported as 0.010 µg/mL and 0.032 µg/mL, respectively. ijpcbs.com For HPTLC, these values were found to be 1 ng/spot and 3 ng/spot. scholarsresearchlibrary.com
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.org.coscielo.org.co
Table 4: Summary of Validation Parameters for Tirofiban Analytical Methods
| Parameter | HPLC Method Example | HPTLC Method Example |
|---|---|---|
| Linearity Range | 100-500 µg/mL ijpcbs.com | 3-18 ng/spot scholarsresearchlibrary.com |
| Correlation Coefficient (r) | 0.999 ijpcbs.com | Not Specified |
| Accuracy (% Recovery) | 98.8% - 99.07% ijpcbs.com | Within acceptable limits scholarsresearchlibrary.com |
| Precision (% RSD) | < 0.1% ijpcbs.com | Within acceptable limits scholarsresearchlibrary.com |
| LOD | 0.010 µg/mL ijpcbs.com | 1 ng/spot scholarsresearchlibrary.com |
| LOQ | 0.032 µg/mL ijpcbs.com | 3 ng/spot scholarsresearchlibrary.com |
| Specificity | Confirmed against interferences scielo.org.coscielo.org.co | No interference from additives scholarsresearchlibrary.com |
| Robustness | Evaluated and confirmed scielo.org.coscielo.org.co | Evaluated and confirmed scholarsresearchlibrary.com |
Molecular and Biochemical Mechanisms of Tirofiban D9 Hydrochloride Action
Glycoprotein (B1211001) IIb/IIIa Receptor Binding Kinetics and Thermodynamics.nih.govmdpi.com
Tirofiban (B1683177) is a non-peptide, reversible, and competitive antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. aggrastathdb.comdrugbank.com The GP IIb/IIIa receptor, an integrin also known as αIIbβ3, is the most abundant receptor on the platelet surface, with 50,000 to 80,000 copies per platelet. ahajournals.org It is the key receptor involved in the final common pathway of platelet aggregation. ahajournals.orgpatsnap.com
Tirofiban exhibits high specificity and high affinity for the GP IIb/IIIa receptor, with a reported dissociation constant (Kd) of 15 nM. nih.gov Its binding is characterized by rapid association and dissociation, which allows for a quick onset of action and a relatively rapid reversal of platelet inhibition upon cessation of administration. mdpi.comnih.gov Platelet aggregation typically returns to near baseline levels within 4 to 8 hours after discontinuing the infusion. aggrastathdb.com The binding kinetics of Tirofiban result in significant inhibition of platelet aggregation; for instance, a therapeutic dosing regimen has been shown to achieve over 90% inhibition of platelet function. biocon.comahajournals.org
Competitive Inhibition Mechanisms of Fibrinogen Binding.aggrastathdb.comncats.iopatsnap.comtaylorandfrancis.com
The primary mechanism of Tirofiban is the competitive inhibition of fibrinogen binding to the GP IIb/IIIa receptor. aggrastathdb.compatsnap.comtaylorandfrancis.com In the process of thrombosis, platelet activation by various agonists (such as ADP, collagen, or thrombin) triggers a conformational change in the GP IIb/IIIa receptor, exposing its binding site for ligands like fibrinogen and von Willebrand factor (vWF). ahajournals.orgpatsnap.com Fibrinogen, a dimeric molecule, can simultaneously bind to GP IIb/IIIa receptors on adjacent activated platelets, forming cross-links that lead to platelet aggregation and thrombus formation. ahajournals.orgpatsnap.com
Tirofiban functions by occupying this ligand-binding site on the GP IIb/IIIa receptor. nih.govahajournals.org By binding to the receptor, Tirofiban physically blocks the access of fibrinogen and vWF, thereby preventing the cross-linking of platelets. patsnap.com This blockade effectively inhibits the final, crucial step of platelet aggregation, regardless of the initial platelet-activating stimulus. ahajournals.orgahajournals.org This inhibition is reversible; as Tirofiban dissociates from the receptor, the binding site becomes available again for fibrinogen. drugbank.com
Role of the Arginine-Glycine-Aspartic Acid (RGD) Mimicry.nih.govwikipedia.org
Many of the natural ligands for integrins, including fibrinogen, contain the Arginine-Glycine-Aspartic acid (RGD) amino acid sequence, which is a key recognition motif for binding. ahajournals.orgwikipedia.orgahajournals.org Tirofiban is a synthetic, non-peptide molecule that was specifically designed to be a peptidomimetic of this RGD sequence. nih.govwikipedia.orgwikipedia.org
The chemical structure of Tirofiban, a tyrosine derivative, mimics the spatial and charge characteristics of the RGD sequence. wikipedia.orgpnas.org This structural mimicry allows Tirofiban to fit into the RGD-recognition site on the GP IIb/IIIa receptor with high specificity and affinity, effectively competing with fibrinogen. nih.govwikipedia.org The development of Tirofiban was a result of computational modeling and focused screening to create a small molecule that could replicate the essential binding features of the RGD subunit of fibrinogen. wikipedia.org
Receptor-Ligand Interactions at the Molecular Level.ahajournals.orgnih.gov
The binding of Tirofiban to the GP IIb/IIIa receptor occurs at a well-defined site at the interface between the αIIb and β3 subunits. nih.gov Specifically, Tirofiban interacts with the junction of the αIIb β-propeller domain and the β3 βA (or βI) domain. nih.gov
Molecular studies reveal that Tirofiban's binding mechanism closely resembles that of natural RGD-containing ligands. ahajournals.org A key interaction involves the carboxyl group of Tirofiban, which coordinates with a magnesium ion (Mg2+) located in the Metal Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit. ahajournals.org Simultaneously, other parts of the Tirofiban molecule interact with residues in the αIIb subunit, such as the aspartic acid residue D224. ahajournals.org This dual interaction, mimicking the natural ligand, not only secures the inhibitor in the binding pocket but also is thought to induce conformational changes in the integrin. ahajournals.orgnih.gov
Investigations into Platelet Aggregation Pathways (In Vitro Studies).ahajournals.orgnih.govresearchgate.net
The efficacy of Tirofiban in inhibiting platelet aggregation has been extensively documented in in vitro studies using various platelet agonists. These studies demonstrate a concentration-dependent inhibition of platelet function.
In vitro experiments with porcine platelets have systematically quantified the inhibitory effect of Tirofiban against different physiological stimuli. The half-maximal inhibitory concentrations (IC50) vary depending on the agonist used, indicating that the potency of Tirofiban can be influenced by the specific pathway of platelet activation. nih.gov For example, Tirofiban is a more potent inhibitor of aggregation induced by ADP than by collagen or thrombin. nih.gov
| Platelet Response | Inducing Agonist | IC50 Value (ng/mL) |
|---|---|---|
| Aggregation | ADP | ~70 |
| Aggregation | Collagen | ~200 |
| Aggregation | Thrombin | ~5,000 |
| Dense-Granule Secretion | ADP | ~70-170 |
| Dense-Granule Secretion | Collagen | ~420-500 |
| Dense-Granule Secretion | Thrombin | ~1,500-5,000 |
Studies using human platelets have also confirmed the potent anti-aggregatory effects of Tirofiban. However, these studies have revealed significant interindividual variation in the response to GP IIb/IIIa inhibitors. nih.gov In one study with blood from healthy volunteers, clinically relevant concentrations of Tirofiban resulted in a wide range of inhibition of fibrinogen binding when platelets were activated with ADP. nih.gov
| Tirofiban Concentration | Platelet Activator | Observed Inhibition | Reference |
|---|---|---|---|
| Clinically Relevant Concentrations | 1 µM ADP | 17% to 88% inhibition of fibrinogen binding | nih.gov |
| 25 ng/mL | ADP | Inhibition of platelet aggregation to <10% (in patients with moderate to severe renal dysfunction) | researchgate.netradcliffecardiology.com |
| 50 ng/mL | ADP | ~12% inhibition of platelet aggregation (in patients with normal renal function) | radcliffecardiology.com |
Preclinical Pharmacokinetic and Metabolic Research of Tirofiban D9 Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental to understanding a drug's lifecycle in the body. For Tirofiban-d9 Hydrochloride, these studies are largely informed by the well-characterized profile of its non-deuterated counterpart, Tirofiban (B1683177), with the key difference arising from the metabolic impact of deuteration.
The primary rationale for developing Tirofiban-d9 is to leverage the deuterium (B1214612) kinetic isotope effect (KIE). researchgate.netportico.org This effect occurs because the bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). portico.org Consequently, breaking a C-D bond requires more energy, which can lead to a significantly slower rate of reaction if this bond cleavage is the rate-determining step in the metabolic process. portico.orgnih.gov
In Tirofiban, metabolism appears to be limited in humans, with the majority of the drug excreted unchanged. e-lactancia.orgdrugs.comfda.gov However, preclinical studies in male rat liver microsomes show that Tirofiban can be metabolized. capes.gov.brresearchgate.net The deuteration in Tirofiban-d9 is specifically on the N-butylsulfonyl group, which is a potential site for oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) system. medchemexpress.comcapes.gov.brresearchgate.net
By replacing the hydrogens on this "metabolic soft spot" with deuterium, Tirofiban-d9 is designed to be more resistant to enzymatic breakdown. portico.org This enhanced metabolic stability is expected to result in a longer half-life and increased systemic exposure compared to the non-deuterated compound. wikipedia.orgnih.gov While the metabolic pathways are anticipated to be the same as for Tirofiban, the rate of these transformations would be reduced. smolecule.com The precise impact, however, cannot be predicted without direct experimental comparison and may vary between different preclinical species. researchgate.netplos.org
The excretion of Tirofiban is well-documented as occurring through both renal and biliary routes. europa.eueuropa.eu Studies using radiolabeled Tirofiban in healthy human subjects showed that approximately 66% of the dose is recovered in the urine and about 23-25% in the feces, primarily as the unchanged drug. e-lactancia.orgeuropa.eunps.org.aumims.com This indicates that both the kidneys and the liver play significant roles in its elimination.
For this compound, the fundamental excretion pathways are expected to remain the same. However, the proportions of drug eliminated via each route could be altered due to the KIE. If deuteration successfully slows metabolism in preclinical models where metabolism is more pronounced (like the rat), a higher fraction of the administered Tirofiban-d9 dose would be expected to be excreted as the unchanged parent drug.
In animal models, the excretion profile of Tirofiban provides a baseline for hypothesizing the effects on Tirofiban-d9. In rats, after an intravenous dose of [14C]tirofiban, 73% of the radioactivity was recovered in bile and 23% in urine. capes.gov.brresearchgate.net In dogs, the majority of an administered dose was recovered in the feces as unchanged Tirofiban. capes.gov.br Slower metabolism of Tirofiban-d9 in these models could lead to an even greater proportion of the unchanged drug being eliminated.
Table 1: Tirofiban Excretion in Preclinical Models and Humans
| Species | Route | Percentage of Recovered Radioactivity | Primary Form | Citation |
|---|---|---|---|---|
| Rat | Bile | 73% | >90% Unchanged Tirofiban | capes.gov.br, researchgate.net |
| Urine | 23% | 70% Metabolite I, 30% Unchanged Tirofiban | capes.gov.br, researchgate.net | |
| Dog | Feces | Majority | Unchanged Tirofiban | capes.gov.br |
| Human | Urine | ~66% | Unchanged Tirofiban | europa.eu, nps.org.au, mims.com, e-lactancia.org |
| Feces | ~23% | Unchanged Tirofiban | europa.eu, nps.org.au, mims.com, e-lactancia.org |
Deuterium's Impact on Metabolic Pathways and Rates
In Vitro Metabolic Stability Assessments
In vitro assays using liver components are crucial for predicting a drug's metabolic fate. These studies for Tirofiban have shown significant species differences, which are important for interpreting the potential effects of deuteration on Tirofiban-d9.
Studies using human liver microsomes and liver slices found that Tirofiban was not metabolized. capes.gov.brresearchgate.net This suggests a low potential for hepatic metabolism in humans. In stark contrast, liver microsomes from male rats were able to convert a limited amount of Tirofiban into two metabolites. capes.gov.brresearchgate.net The formation of the more polar metabolite (Metabolite I) was identified as an O-dealkylation reaction catalyzed specifically by the CYP3A2 isozyme in rats. capes.gov.brresearchgate.net
For Tirofiban-d9, these findings imply that its metabolic stability would likely be similar to Tirofiban in human-derived in vitro systems, showing minimal breakdown. However, in rat microsomal studies, the deuteration would be expected to slow the rate of metabolism by CYP3A2, leading to a demonstrable increase in the in vitro half-life of Tirofiban-d9 compared to Tirofiban. researchgate.netportico.org
Phase I metabolism of Tirofiban in rat liver microsomes involved O-dealkylation and the formation of a 2-piperidone (B129406) analog (Metabolite II). capes.gov.brresearchgate.net These represent oxidative biotransformations. Phase II metabolism involves conjugation reactions to increase water solubility for excretion. In vitro studies found no evidence of Phase II biotransformation (specifically, glucuronidation) when Tirofiban was incubated with fortified microsomes. capes.gov.brresearchgate.net
The deuteration in Tirofiban-d9 is designed to specifically hinder Phase I oxidative metabolism. portico.org Therefore, in rat in vitro systems, one would anticipate a reduced formation of the O-dealkylation and 2-piperidone metabolites from Tirofiban-d9 compared to Tirofiban. The lack of observed Phase II metabolism for Tirofiban suggests that Tirofiban-d9 would similarly not be a significant substrate for these conjugation pathways.
Hepatic Microsomal Metabolism Studies (e.g., Cytochrome P450 Involvement)
In Vivo Disposition Studies in Animal Models
In vivo studies in animals provide a more complete picture of a drug's ADME profile. For Tirofiban, these studies have been conducted in rats and dogs, revealing important details about its distribution and elimination.
In rats administered an intravenous dose of [14C]tirofiban, the disposition was characterized by extensive biliary excretion (73% of the dose) and lesser renal excretion (23%). capes.gov.brresearchgate.net Notably, the chemical form differed by excretion route: the bile contained mostly unchanged Tirofiban, whereas the urine contained primarily a metabolite. capes.gov.brresearchgate.net The plasma half-life in rats was short. capes.gov.br Tirofiban was also found to be excreted in rat milk. e-lactancia.orgmims.com
In dogs, after an intravenous dose, the primary route of elimination was fecal, with most of the drug appearing as unchanged Tirofiban. capes.gov.br Like in rats, the plasma half-life was short, and the drug did not concentrate in tissues outside of the vasculature and excretory organs. capes.gov.br
Table 2: Summary of In Vivo Preclinical Findings for Tirofiban
| Animal Model | Finding | Citation |
|---|---|---|
| Rat | Primarily biliary excretion (73%) of unchanged drug. | capes.gov.br, researchgate.net |
| Short plasma half-life. | capes.gov.br | |
| Crosses the placenta and is excreted in milk. | europa.eu, europa.eu, mims.com, e-lactancia.org | |
| Dog | Primarily fecal excretion of unchanged drug. | capes.gov.br |
| Short plasma half-life. | capes.gov.br | |
| Rabbit | Crosses the placenta. | europa.eu, europa.eu, mims.com |
Tissue Distribution Analysis
Preclinical and clinical studies of Tirofiban Hydrochloride indicate its distribution characteristics. Following intravenous administration, Tirofiban has a steady-state volume of distribution ranging from 22 to 42 liters. fda.govbiocon.comfda.govfda.gove-lactancia.orgnps.org.au This suggests a moderate distribution into the tissues.
Tirofiban is not highly bound to plasma proteins, with a binding of approximately 65%. nih.gov This binding is independent of the concentration over a range of 0.01 to 25 µg/mL, with the unbound fraction in human plasma being 35%. fda.govbiocon.comfda.govfda.gov Animal studies have shown that Tirofiban can cross the placenta in rats and rabbits. biocon.comeuropa.eu Additionally, significant levels of Tirofiban have been detected in the milk of lactating rats. medscape.com
Experiments using 14C-labeled Tirofiban have shown that after intravenous administration to healthy subjects, the radioactivity is primarily recovered in the urine and feces as unchanged Tirofiban. europa.eumedicines.org.uk The radioactivity in the circulating plasma is also mainly from the unchanged drug. europa.eumedicines.org.uk
Tissue Distribution Parameters of Tirofiban
| Parameter | Value | Species/Model |
|---|---|---|
| Volume of Distribution (Vd) | 22 - 42 L | Human |
| Plasma Protein Binding | 65% | Human |
| Unbound Fraction in Plasma | 35% | Human |
| Placental Crossing | Yes | Rats, Rabbits |
| Excretion in Milk | Yes | Rats |
Plasma Clearance and Half-Life Determination in Preclinical Models
The plasma clearance and half-life of Tirofiban have been determined in various preclinical and clinical settings. In healthy individuals, the plasma clearance of Tirofiban ranges from 213 to 314 mL/min. fda.govbiocon.comfda.govfda.govnps.org.auresearchgate.net In patients with coronary artery disease, the plasma clearance is slightly lower, ranging from 152 to 267 mL/min. biocon.comfda.govfda.govnps.org.auresearchgate.net Renal clearance is a major component of its elimination, accounting for 39% to 69% of the plasma clearance. fda.govbiocon.comfda.govfda.govnps.org.au
The half-life of Tirofiban is relatively short, approximately 1.5 to 2 hours. biocon.comresearchgate.netfrontiersin.orgwikipedia.orgpatsnap.com This rapid clearance allows for a quick reversal of its antiplatelet effect upon cessation of the infusion. patsnap.com It is important to note that plasma clearance can be lower in elderly patients compared to younger patients. biocon.comfda.govfda.govnps.org.au However, metabolism of Tirofiban appears to be limited, with the majority of the drug excreted unchanged. fda.govbiocon.comfda.govfda.goveuropa.eumedicines.org.uk
Plasma Clearance and Half-Life of Tirofiban
| Parameter | Value | Model |
|---|---|---|
| Plasma Clearance (Healthy Subjects) | 213 - 314 mL/min | Human |
| Plasma Clearance (Coronary Artery Disease Patients) | 152 - 267 mL/min | Human |
| Renal Clearance (% of Plasma Clearance) | 39% - 69% | Human |
| Half-Life | ~2 hours | Human |
Influence of Deuteration on Drug Disposition Kinetics
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. wikipedia.orginformaticsjournals.co.innih.govscispace.com The primary mechanism behind this is the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond. informaticsjournals.co.inbioscientia.de This can significantly impact the rate of drug metabolism, particularly for reactions mediated by enzymes like the cytochrome P450 (CYP450) system. bioscientia.deportico.orgresearchgate.netresearchgate.net
The potential effects of deuteration on drug disposition kinetics include:
Reduced Rate of Metabolism: By slowing the cleavage of C-H bonds at metabolic "hot spots," deuteration can decrease the rate of metabolic clearance. wikipedia.orgscispace.comportico.orgresearchgate.netresearchgate.net
Increased Half-Life: A reduced clearance rate typically leads to a longer biological half-life of the drug. wikipedia.orginformaticsjournals.co.inresearchgate.netresearchgate.net
Altered Metabolite Profile: Deuteration can lead to "metabolic switching," where the body metabolizes the drug through alternative pathways, potentially reducing the formation of toxic metabolites. bioscientia.de
Investigation of Isotopic Effects in Tirofiban D9 Hydrochloride Research
Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This phenomenon is a powerful tool for elucidating reaction mechanisms, as it can provide evidence for which bonds are broken or formed during the rate-determining step. researchgate.netpkusz.edu.cnbaranlab.org The basis for the KIE lies in the difference in zero-point vibrational energy between bonds involving light and heavy isotopes; a bond to a heavier isotope like deuterium (B1214612) (C-D) is stronger and has a lower zero-point energy than the corresponding bond to hydrogen (C-H). taylorandfrancis.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-limiting step. wikipedia.orgpearson.com
In the context of Tirofiban-d9 Hydrochloride, the deuterated butyl group serves as a probe. If a metabolic reaction or a chemical degradation pathway involves the cleavage of a C-H bond on the butyl group, the rate of this reaction will be significantly slower for Tirofiban-d9 compared to the non-deuterated Tirofiban (B1683177). taylorandfrancis.com This is known as a primary KIE. mdpi.com By measuring and comparing the reaction rates of the two isotopic versions (a process known as an intermolecular KIE experiment), researchers can confirm the involvement of C-H bond cleavage in the slowest step of the mechanism. pkusz.edu.cn The magnitude of the KIE (expressed as the ratio of the rates, kH/kD) provides insight into the geometry of the transition state. baranlab.org
Table 1: Illustrative Kinetic Isotope Effects (KIE) in a Hypothetical Reaction Step This table presents hypothetical data to illustrate the concept of KIE. Actual values would be determined experimentally.
| Reactant | Rate-Determining Step | Rate Constant (k) | KIE (kH/kD) | Implication |
|---|---|---|---|---|
| Tirofiban (non-deuterated) | C-H bond cleavage on butyl group | kH | \multirow{2}{}{~7} | C-H bond is broken in the rate-determining step. baranlab.org |
| This compound | C-D bond cleavage on butyl group | kD | The observed large KIE is consistent with a primary KIE. researchgate.net | |
| Tirofiban (non-deuterated) | Reaction at another site (e.g., hydrolysis) | kH | \multirow{2}{}{~1} | C-H bond on the butyl group is not broken in the rate-determining step. baranlab.org |
Deuterium Effects on Enzyme-Mediated Biotransformations
The metabolism of many drugs is carried out by cytochrome P450 (CYP) enzymes, which frequently catalyze oxidation reactions involving C-H bond cleavage. nih.govnih.gov The substitution of hydrogen with deuterium at a metabolically active site can slow down this enzymatic process, a direct consequence of the kinetic isotope effect. nih.gov This strategy, sometimes called "metabolic switching," has been explored in drug development to improve the pharmacokinetic profiles of pharmaceuticals by protecting metabolically vulnerable C-H bonds. plos.orgwikipedia.org
Table 2: Hypothetical Research Findings on the Biotransformation of Tirofiban vs. Tirofiban-d9 This table presents hypothetical data to illustrate the potential effects of deuteration on metabolism. Actual findings would require specific experimental investigation.
| Compound | Enzyme System | Primary Metabolic Pathway | Relative Rate of Metabolism (normalized) | Formation of Butyl-Hydroxylated Metabolite (%) |
|---|---|---|---|---|
| Tirofiban | Human Liver Microsomes (CYP3A4) | Glucuronidation / Minor Oxidation | 100 | 5 |
Influence of Deuteration on Molecular Interactions and Conformational Dynamics
In the case of this compound, these effects can be investigated to understand its binding to the glycoprotein (B1211001) IIb/IIIa receptor. While often subtle, deuteration can sometimes lead to measurable changes in binding affinity. plos.orgnih.gov For example, a computational study on other receptor ligands showed that deuteration could increase or decrease binding affinity depending on the specific interactions involved. mdpi.com Techniques like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to the nuclear environment and can be used to probe the conformational preferences of deuterated molecules in solution. cdnsciencepub.commdpi.compublish.csiro.auacs.org Comparing the NMR spectra of Tirofiban and Tirofiban-d9 can reveal subtle differences in their three-dimensional structure and flexibility, providing insights into the dynamic nature of the drug-receptor interaction. nih.gov
Table 3: Research Findings on Deuteration-Induced Changes in Molecular Properties This table summarizes general findings from the literature on how deuteration can influence molecular properties and the methods used for their study.
| Property | Effect of Deuteration (H to D) | Analytical Technique | Research Implication for Tirofiban-d9 |
|---|---|---|---|
| Bond Length | C-D bond is slightly shorter than C-H bond. irb.hr | Microwave Spectroscopy, Neutron Diffraction | Can alter the precise fit within a receptor binding pocket. |
| Vibrational Frequency | C-D bond has a lower vibrational frequency. irb.hr | Infrared (IR) Spectroscopy, Raman Spectroscopy | Affects zero-point energy, which is the basis for the KIE. baranlab.org |
| Hydrogen Bonding | Can alter the strength and geometry of hydrogen bonds (Ubbelohde effect). plos.orgresearchgate.net | NMR Spectroscopy, X-ray Crystallography | May change binding affinity and selectivity for the GP IIb/IIIa receptor. mdpi.com |
| Molecular Conformation | Can shift conformational equilibria. core.ac.ukcdnsciencepub.com | NMR Spectroscopy (NOESY), Computational Modeling | Provides insight into the flexibility and preferred 3D shape of the molecule. mdpi.com |
| NMR Chemical Shift | Induces small changes in the chemical shifts of nearby nuclei (isotope shifts). mdpi.com | High-Resolution NMR Spectroscopy | Allows for detailed structural and conformational analysis in solution. nih.gov |
Advanced Research Applications and Methodological Considerations
Deuterated Compounds as Probes for Biological Process Elucidation
The use of deuterated compounds like Tirofiban-d9 Hydrochloride is a sophisticated strategy to unravel complex biological mechanisms. ontosight.ai The key to this approach lies in the kinetic isotope effect, where the increased mass of deuterium (B1214612) compared to hydrogen can alter the rates of chemical reactions. ontosight.aitandfonline.com This subtle change allows researchers to pinpoint the involvement of specific C-H bonds in metabolic pathways and drug-target interactions.
By tracking the distribution and transformation of Tirofiban-d9 within a biological system, scientists can gain a more detailed understanding of its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted. smolecule.commusechem.comchemsrc.com This is because the deuterium label makes the compound distinguishable from its non-deuterated counterpart and endogenous molecules, facilitating its detection and quantification in biological samples through techniques like mass spectrometry. musechem.comscielo.org.mx
Specifically, Tirofiban-d9 can be used to:
Trace metabolic pathways and identify the sites of metabolic modification on the drug molecule. ontosight.ai
Investigate the binding process between the drug and its target, the glycoprotein (B1211001) IIb/IIIa receptor, to elucidate the mechanism of action at a molecular level. smolecule.commusechem.com
Standardization and Reference Material Applications in Analytical Chemistry
In the field of analytical chemistry, particularly in quantitative analysis, the use of stable isotope-labeled internal standards is considered the gold standard for accuracy and reliability. clearsynth.com this compound serves as an ideal internal standard for the quantification of Tirofiban (B1683177) in various biological matrices, such as plasma and serum. veeprho.com
The primary advantages of using Tirofiban-d9 as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) include:
Correction for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the target analyte, leading to inaccurate measurements. clearsynth.com Since Tirofiban-d9 has nearly identical physicochemical properties to Tirofiban, it experiences similar matrix effects, allowing for effective normalization of the analytical signal. clearsynth.comlcms.cz
Improved Precision and Accuracy: By accounting for variability during sample preparation, extraction, and instrument analysis, the internal standard significantly enhances the precision and accuracy of the quantitative results. clearsynth.comnih.govscioninstruments.com
Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions. clearsynth.com
The table below summarizes the key characteristics of this compound as an analytical standard.
| Property | Value | Source |
| Chemical Formula | C22H28D9ClN2O5S | pharmaffiliates.com |
| Molecular Weight | 486.11 g/mol | pharmaffiliates.com |
| CAS Number | 1331911-68-2 | pharmaffiliates.com |
| Application | Internal standard for quantitative analysis | veeprho.com |
Research on Drug-Induced Cellular and Molecular Phenomena
This compound is a valuable tool for investigating the cellular and molecular effects of its parent compound, Tirofiban. Tirofiban is known to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor. smolecule.comdrugbank.com However, its effects extend beyond this primary mechanism.
Studies using Tirofiban and its analogs have explored various cellular and molecular phenomena, including:
Platelet Activation: Research has investigated how different concentrations of Tirofiban affect platelet aggregation induced by various agonists like ADP and collagen. nih.gov Such studies help in understanding the dose-dependent efficacy of the drug and its impact on different platelet activation pathways. nih.gov
Drug-Induced Thrombocytopenia: In some cases, Tirofiban has been associated with a decrease in platelet count, a condition known as thrombocytopenia. remedypublications.comnih.gov Research in this area, potentially utilizing deuterated analogs for mechanistic studies, aims to understand the underlying immunological or non-immunological causes of this adverse effect. remedypublications.comnih.gov
Endothelial Cell Proliferation and Migration: Interestingly, Tirofiban has been shown to induce the proliferation and migration of endothelial cells by stimulating the production of Vascular Endothelial Growth Factor (VEGF). medchemexpress.com This suggests a potential role for the drug in vascular repair and angiogenesis, which can be further investigated using labeled compounds like Tirofiban-d9.
The following table outlines some of the key cellular and molecular effects of Tirofiban that can be studied using its deuterated form.
| Cellular/Molecular Effect | Investigated Phenomenon | Potential Research Application of Tirofiban-d9 | Source |
| Platelet Aggregation | Inhibition of ADP and collagen-induced aggregation | Elucidating the precise binding kinetics and mechanism of receptor blockade | nih.gov |
| Thrombocytopenia | Understanding the mechanism of drug-induced platelet reduction | Tracing the interaction of the drug with platelets and immune components | remedypublications.comnih.gov |
| Endothelial Cell Function | Induction of VEGF production, cell proliferation, and migration | Studying the signaling pathways involved in Tirofiban-induced endothelial effects | medchemexpress.com |
Development of Novel Analytical Assays Utilizing Deuterated Analogs
The availability of this compound has been instrumental in the development of highly sensitive and specific analytical assays for the quantification of Tirofiban in biological samples. veeprho.compharmaffiliates.com These assays are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. smolecule.comveeprho.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for these assays, where Tirofiban-d9 serves as the internal standard. ijpcbs.comresearchgate.net The development of such methods involves several key steps:
Optimization of Chromatographic Conditions: This includes selecting the appropriate HPLC or UPLC column and mobile phase to achieve good separation of Tirofiban from other matrix components. ijpcbs.comresearchgate.net
Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect the precursor and product ions of both Tirofiban and Tirofiban-d9, ensuring high selectivity. researchgate.net
Method Validation: The developed assay is rigorously validated for linearity, accuracy, precision, and sensitivity to ensure its reliability for its intended purpose. ijpcbs.commdpi.com
The use of a deuterated internal standard like Tirofiban-d9 is a critical component that contributes to the high quality and reliability of these bioanalytical methods. lcms.cznih.gov
The table below provides an example of parameters for an LC-MS/MS method for Tirofiban analysis, where a deuterated internal standard would be essential.
| Parameter | Example Condition | Source |
| Chromatography | Reverse-phase HPLC | ijpcbs.comresearchgate.net |
| Column | C8 or C18 | ijpcbs.comresearchgate.net |
| Mobile Phase | Acetonitrile (B52724) and buffer solution | ijpcbs.comresearchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | ijpcbs.comresearchgate.net |
| Internal Standard | This compound | veeprho.compharmaffiliates.com |
Future Directions in Academic Research on Tirofiban D9 Hydrochloride and Deuterated Compounds
Unexplored Metabolic Pathways and Deuteration Benefits in Research.isowater.comnih.gov
The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) is a subtle molecular modification that can significantly impact a drug's metabolic profile. wikipedia.org This process, known as deuteration, can alter the pharmacokinetics of a drug, often leading to a slower rate of metabolism and a longer half-life. isowater.comveeprho.com For Tirofiban-d9 Hydrochloride, a deuterated version of the platelet aggregation inhibitor Tirofiban (B1683177), this opens up new avenues for research into its metabolic pathways. chemsrc.comchemsrc.comdrugbank.com
While the metabolism of Tirofiban is considered limited, with a significant portion of the drug excreted unchanged, the use of a deuterated analog allows for a more detailed investigation. biocon.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that can slow down metabolic reactions involving the cleavage of this bond. dovepress.comnih.gov This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for researchers. portico.orgunibestpharm.com By using this compound, scientists can:
Elucidate Minor Metabolic Pathways: The slower metabolism can lead to an accumulation of metabolites that are normally present in very low, often undetectable, concentrations. This allows for the identification and characterization of previously unexplored metabolic pathways.
Identify Sites of Metabolism: The specific placement of deuterium atoms can help pinpoint the exact locations on the molecule that are most susceptible to metabolic breakdown.
Improve Metabolic Stability: Research has shown that deuteration can enhance a drug's resistance to metabolic degradation, potentially leading to improved pharmacokinetic properties. nih.gov
| Research Focus | Benefit of Using this compound |
| Metabolite Profiling | Enables the detection and identification of low-abundance or novel metabolites. |
| Metabolic Stability | The kinetic isotope effect can slow metabolism, allowing for a more detailed study of the process. |
| Pathway Elucidation | Helps to uncover minor or previously unknown metabolic routes. |
Novel Synthetic Routes for Complex Deuterated Molecules.biocon.comportico.orgunibestpharm.com
The synthesis of complex molecules containing deuterium, such as this compound, requires specialized chemical strategies. The development of novel and efficient synthetic routes is an active area of research in medicinal chemistry. Traditional methods of deuteration can sometimes lack the precision needed for complex structures, leading to a mixture of products with deuterium in various positions.
Modern synthetic chemistry offers several advanced techniques for the selective incorporation of deuterium:
Catalytic C-H Activation: This method uses transition metal catalysts, such as those based on iridium or rhodium, to directly replace specific hydrogen atoms with deuterium. This approach offers high selectivity and is becoming increasingly popular for the synthesis of deuterated pharmaceuticals.
Deuterated Building Blocks: An alternative strategy involves the synthesis of small, deuterated molecules that can then be used as building blocks in the construction of the final complex molecule. For this compound, this could involve synthesizing a deuterated version of the butylsulfonyl group which is then attached to the tyrosine derivative.
Enzymatic Deuteration: In some cases, enzymes can be used to catalyze the incorporation of deuterium with high specificity. This biocompatible approach is particularly useful for complex biological molecules.
The ongoing development of these and other novel synthetic methods will make complex deuterated compounds like this compound more accessible for research, furthering our understanding of their properties and potential applications.
| Synthetic Method | Description | Potential Advantage |
| Catalytic C-H Activation | Direct, selective replacement of hydrogen with deuterium using a metal catalyst. | High precision and control over the position of deuteration. |
| Deuterated Building Blocks | Use of pre-deuterated starting materials in the synthesis. | Can achieve high levels of deuteration in specific parts of the molecule. |
| Enzymatic Deuteration | Use of enzymes to catalyze the deuteration reaction. | High specificity and mild reaction conditions. |
Integration of Computational Chemistry with Experimental Deuteration Studies
The combination of computational chemistry with experimental research offers a powerful approach to understanding the effects of deuteration. Computational models can predict the metabolic fate of a drug and provide insights that can guide the design of experimental studies.
For this compound, computational methods can be used to:
Predict Metabolic "Hotspots": Quantum chemistry calculations can identify the C-H bonds in the Tirofiban molecule that are most likely to be targeted by metabolic enzymes like the cytochrome P450 family. dovepress.com This information can be used to strategically place deuterium atoms to maximize the kinetic isotope effect.
Calculate the Kinetic Isotope Effect: Computational models can estimate the magnitude of the KIE for different metabolic reactions. These theoretical predictions can then be compared with experimental results to validate proposed metabolic pathways.
Simulate Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can be used to model how Tirofiban and its deuterated analog bind to metabolic enzymes. This can reveal how deuteration might alter the drug's affinity for the enzyme and its orientation within the active site.
By integrating these computational predictions with experimental data from studies using this compound, researchers can develop a more comprehensive and detailed understanding of its metabolism.
Expanding the Scope of Isotope-Labeled Compounds in Mechanistic Biology
Isotope-labeled compounds like this compound are invaluable tools in mechanistic biology, extending far beyond the study of metabolism. chemsrc.com The presence of the heavy isotope provides a "label" that allows researchers to track the molecule in complex biological systems.
The applications of isotope-labeled compounds in mechanistic biology are vast and continue to grow. Some key areas of research include:
Receptor Binding Studies: Isotope-labeled ligands can be used in techniques like mass spectrometry and nuclear magnetic resonance (NMR) to study how drugs bind to their protein targets. This can provide detailed information about the binding site and the nature of the interaction.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Deuterated compounds are often used as internal standards in pharmacokinetic studies to accurately quantify the concentration of the non-deuterated drug in biological samples. chemsrc.com This is crucial for establishing the relationship between drug concentration and its therapeutic effect.
Tracing Biological Pathways: Isotope labels can be used to follow the journey of a molecule through complex biological pathways, helping to identify its downstream targets and understand its mechanism of action.
Q & A
Q. What experimental design considerations are critical when using Tirofiban-d9 Hydrochloride as an internal standard in quantitative LC-MS/MS assays?
- Methodological Answer: To validate this compound as an internal standard:
- Isotopic Purity: Confirm ≥99% deuterium incorporation via high-resolution mass spectrometry (HRMS) to avoid interference with unlabelled Tirofiban .
- Matrix Effects: Perform spike-and-recovery experiments in biological matrices (e.g., plasma) to assess ion suppression/enhancement. Use a minimum of six replicates to ensure precision (CV <15%) .
- Calibration Curves: Establish linearity across the expected concentration range (e.g., 0.1–100 ng/mL) with correlation coefficients (R²) >0.98. Include blank samples to verify absence of cross-reactivity .
Q. How can researchers ensure stability of this compound under varying experimental conditions?
- Methodological Answer: Stability studies should evaluate:
- Thermal Stability: Store working solutions at –80°C for long-term use; avoid freeze-thaw cycles (>3 cycles may degrade deuterium labeling) .
- pH Sensitivity: Test solubility and integrity in buffers (pH 3–8) using UV-Vis spectroscopy (λmax = 270 nm for Tirofiban derivatives) .
- Photostability: Shield solutions from UV light during handling, as aromatic moieties in Tirofiban may undergo photodegradation .
Advanced Research Questions
Q. How can deuterium substitution in this compound impact its pharmacokinetic (PK) profile compared to the non-deuterated form?
- Methodological Answer:
- Deuterium Kinetic Isotope Effect (KIE): Compare metabolic half-lives (t½) in vitro using hepatic microsomes. A ≥20% increase in t½ for Tirofiban-d9 suggests reduced CYP3A4-mediated oxidation due to deuterium substitution at metabolically active sites .
- In Vivo Correlation: Conduct crossover PK studies in animal models (e.g., rats) with simultaneous administration of both forms. Use non-compartmental analysis (NCA) to calculate AUC(0–∞) ratios .
Q. What strategies resolve contradictory data in platelet aggregation assays when using this compound as a reference antagonist?
- Methodological Answer: Contradictions often arise from:
- Platelet Preparation: Standardize platelet-rich plasma (PRP) preparation (centrifugation at 150–200 ×g for 10 min) to minimize pre-activation .
- Agonist Specificity: Use ADP (10 µM) or thrombin receptor-activating peptide (TRAP-6, 15 µM) as agonists. Verify dose-response curves for IC50 consistency (expected range: 5–20 nM for Tirofiban-d9) .
- Data Normalization: Apply ANOVA with post-hoc Tukey tests to compare inter-experimental variability. Outliers (>2 SD from mean) should trigger protocol revalidation .
Q. How to integrate this compound into multi-omics studies for tracking drug-target engagement in cardiovascular models?
- Methodological Answer:
- Proteomic Workflows: Use stable isotope labeling by amino acids (SILAC) with Tirofiban-d9 for glycoprotein IIb/IIIa receptor quantification. Pair with targeted MS/MS (e.g., PRM) for high specificity .
- Transcriptomic Cross-Validation: Corrogate RNA-seq data (e.g., GPIIb/IIIa expression levels) with Tirofiban-d9 binding kinetics using Spearman’s rank correlation (α = 0.05) .
Methodological Frameworks for Research Design
Q. What FINER criteria apply when formulating hypotheses around this compound’s mechanism of action?
- Answer:
- Feasible: Ensure access to isotope-enriched facilities for synthesis and characterization .
- Novel: Investigate understudied applications (e.g., neuroprotection in ischemic stroke models) .
- Ethical: Adhere to biosafety level 2 (BSL-2) protocols for in vivo studies, per institutional guidelines .
Q. How to address confounding variables in cross-species PK/PD studies of this compound?
- Answer:
- Species-Specific Metabolism: Pre-screen liver microsomes from humans, rats, and primates to identify interspecies metabolic disparities .
- Covariate Adjustment: Use mixed-effects modeling (e.g., NONMEM) to account for body weight, sex, and genetic polymorphisms in PK analyses .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
